molecular formula C11H9ClN2O3 B1632705 ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate CAS No. 127094-58-0

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B1632705
CAS No.: 127094-58-0
M. Wt: 252.65 g/mol
InChI Key: XNSPDXHNZQVZRQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate (C₁₁H₉ClN₂O₃; MW: 252.65) is a 1,5-naphthyridine derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 6, and an ethyl ester at position 3 . Its structure (SMILES: O=C(C2=C(O)C1=NC(Cl)=CC=C1N=C2)OCC) allows for hydrogen bonding via the hydroxyl group, influencing solubility and reactivity. This compound is primarily used in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and β-cell replication inducers .

Properties

IUPAC Name

ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPDXHNZQVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345145
Record name Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127094-58-0
Record name Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup and Modified Skraup Reactions

The classical Skraup reaction, employing glycerol and sulfuric acid with 3-aminopyridine precursors, has been adapted for 1,5-naphthyridines. For example, 3-amino-4-methylpyridine reacts with acetaldehyde under acidic conditions to yield 2,8-dimethyl-1,5-naphthyridine. Modifications using iodine or m-NO2PhSO3Na as oxidants in dioxane/water mixtures improve yields (45–50%) and reproducibility.

Table 1: Skraup Reaction Conditions for 1,5-Naphthyridine Synthesis

Precursor Oxidant/Catalyst Solvent Temperature Yield
3-Amino-4-methylpyridine I2 Dioxane/H2O Reflux 45%
6-Methoxy-3-aminopyridine m-NO2PhSO3Na H2O 100°C 50%

Gould-Jacobs Reaction

This method involves condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. For instance, heating 3-aminopyridine and diethyl methylenemalonate at 150°C in chlorobenzene produces 4-hydroxy-1,5-naphthyridine-3-carboxylates. Decarboxylation under vacuum or with hydrobromic acid yields the hydroxylated core.

Functionalization: Introducing Chlorine and Ester Groups

Chlorination at Position 6

Chlorine is introduced via electrophilic aromatic substitution or halogen exchange. A patent method details treating ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate with phosphorus oxychloride (POCl3):

  • Reaction Setup : 10 g of the intermediate is refluxed with 36 mL POCl3 and 0.98 mL triethylamine in tetrahydrofuran (THF) for 1 hour.
  • Workup : Excess POCl3 is distilled under reduced pressure, and the residue is neutralized with NH4OH before extraction with ethyl ether.
  • Yield : Crystallization from cyclohexane affords the chlorinated product in 72–85% purity.

Table 2: Chlorination Reaction Parameters

Starting Material Reagent Solvent Temperature Yield
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate POCl3 THF Reflux 85%

Esterification and Hydroxylation

The ethyl ester group is typically introduced early via ethoxycarbonylation. For example, Meldrum’s acid reacts with 3-aminopyridine derivatives to form enamine intermediates, which cyclize and decarboxylate to yield 4-hydroxy-1,5-naphthyridines. Subsequent esterification with ethanol under acidic conditions installs the ethyl group.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3): δ 1.10–1.30 (t, 3H, CH2CH3), 4.10–4.60 (q, 2H, OCH2), 9.15 (s, 1H, Ar-H), 9.40 (s, 1H, Ar-H).
  • HPLC Purity : ≥98.5% with residual solvents ≤0.1%.

Physicochemical Properties

Property Value Source
Molecular Weight 252.65 g/mol
Melting Point 134–136°C
Solubility DMSO

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Skraup Reaction Cost-effective, scalable Moderate yields (45–50%)
Gould-Jacobs Reaction High functional group compatibility Requires high temperatures
POCl3 Chlorination High regioselectivity Corrosive reagents

Industrial-Scale Considerations

A multikilogram synthesis of analogous 1,5-naphthyridines uses continuous flow reactors for cyclization steps, reducing reaction times from hours to minutes. Process optimization includes:

  • Catalyst Recovery : Montmorillonite K10 is reused up to five times without yield loss.
  • Solvent Recycling : Dioxane/water mixtures are distilled and reused, minimizing waste.

Emerging Methodologies

Recent advances focus on late-stage fluorination and cross-coupling reactions. For example, 3-bromo-1,5-naphthyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce diversely substituted aryl groups.

Chemical Reactions Analysis

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate has been studied for its potential as a pharmacophore in drug design. Its derivatives have demonstrated various biological activities:

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its minimum inhibitory concentration (MIC) values:

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
This compound32Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit tumor growth. The following table summarizes the effects of various concentrations on cell viability in human cancer cell lines:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in cellular processes such as cell cycle regulation and neuronal differentiation. Biochemical assays have characterized its binding affinity and inhibition potency.

Chemical Reactivity and Synthesis

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced with other functional groups.
  • Oxidation and Reduction : Alters the compound's chemical structure and properties.

The synthesis typically involves condensation reactions with primary aromatic amines and β-ketoesters, followed by cyclization to form the naphthyridine structure.

Industrial Applications

This compound is not only significant in research but also holds industrial value. It is utilized as an intermediate in the synthesis of complex organic molecules and may serve as a building block in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . This compound can inhibit or activate specific enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Ethyl 6-Bromo-4-Chloro-1,5-Naphthyridine-3-Carboxylate (C₁₁H₈BrClN₂O₂; MW: 315.55)
  • Key Differences : Bromine replaces chlorine at position 6, and a chloro group replaces the hydroxyl at position 4 .
  • The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound.
Ethyl 6-(3,5-Dichloro-4-Hydroxyphenyl)-4-Morpholino-1,5-Naphthyridine-3-Carboxylate (C₂₁H₁₉Cl₂N₃O₄; MW: 448.1)
  • Key Differences: A morpholino group replaces the hydroxyl at position 4, and a dichlorophenyl group is appended at position 6 .
  • Implications: The morpholino group enhances solubility in polar solvents and may improve bioavailability. The dichlorophenyl moiety introduces lipophilicity, favoring membrane permeability in biological systems.
Ethyl 4-Chloro-1,5-Naphthyridine-3-Carboxylate
  • Key Differences : Chlorine replaces the hydroxyl group at position 4 .
  • Lower solubility in polar solvents compared to the hydroxylated analog.

Isomeric and Tautomeric Variations

Ethyl 4-Hydroxy-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate (C₁₁H₁₀N₂O₄; MW: 234.21)
  • Key Differences : 1,8-naphthyridine isomer with a 2-oxo-1,2-dihydro moiety .
  • Implications: The 1,8-isomer exhibits distinct electronic properties due to altered ring nitrogen positions. The dihydro-oxo structure enables keto-enol tautomerism, influencing reactivity and binding in biological systems.
Ethyl 7-Chloro-1-Ethyl-4-Oxo-1,4-Dihydro-1,5-Naphthyridine-3-Carboxylate
  • Key Differences : Chlorine at position 7, ethyl substitution on N1, and a 4-oxo group .
  • Ethyl substitution at N1 may sterically hinder interactions with enzyme active sites.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate Cl (6), OH (4), COOEt (3) 252.65 Hydroxyl, ester, chloro High H-bonding, moderate solubility
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Br (6), Cl (4), COOEt (3) 315.55 Bromo, chloro, ester Enhanced reactivity, low solubility
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate Cl (4), COOEt (3) 227.14 Chloro, ester Electron-deficient ring, low polarity
Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate Morpholino (4), dichlorophenyl (6) 448.1 Morpholino, dichlorophenyl, ester High lipophilicity, kinase inhibition
Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate OH (4), 2-oxo, COOEt (3) 234.21 Hydroxyl, oxo, ester Tautomerism, altered electronic profile

Biological Activity

Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H9ClN2O3C_{11}H_{9}ClN_{2}O_{3} and a molecular weight of 252.65 g/mol. Its structure includes a naphthyridine core with hydroxyl and carboxylate functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Primary aromatic amines react with β-ketoesters to form Schiff base intermediates.
  • Cyclization : The Schiff bases undergo cyclization to yield the naphthyridine derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including resistant strains.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of cell wall synthesis
Escherichia coliVariesDisruption of metabolic pathways
Pseudomonas aeruginosaVariesInterference with DNA replication

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study published in PMC evaluated the antimicrobial activity of various naphthyridine derivatives against drug-resistant pathogens. This compound demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against infections caused by resistant bacteria .
  • Pharmacological Profile : Another research article highlighted the compound's role in inhibiting specific enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific receptors or enzymes due to its structural features.
  • Inhibition Pathways : It disrupts metabolic pathways crucial for bacterial survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate?

The compound can be synthesized via chlorination of its 4-oxo precursor using phosphorus oxychloride (POCl₃). For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes chlorination with POCl₃ under reflux to yield the 4-chloro derivative, which can be further functionalized. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side reactions such as ester hydrolysis .

Q. How can the ester group in this compound be hydrolyzed to the corresponding carboxylic acid?

Alkaline hydrolysis using NaOH or KOH in aqueous ethanol or methanol is effective. For instance, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate derivatives are saponified under reflux with 2.5 M NaOH, yielding >85% of the carboxylic acid. Acidic hydrolysis (e.g., HCl in ethanol) is less common but viable for acid-stable derivatives .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H NMR : Key signals include the ester ethyl group (δ ~4.5 ppm, quartet; δ ~1.5 ppm, triplet) and aromatic protons (δ 8.0–9.0 ppm). Substituents like chloro or hydroxy groups deshield adjacent protons .
  • LRMS : Molecular ion peaks ([M+H]⁺) should align with calculated masses (e.g., m/z ~275 for the parent compound). Fragmentation patterns confirm substituent stability .

Advanced Research Questions

Q. How can substituent modifications at the 4-position influence biological activity in kinase inhibition assays?

Introducing amino or substituted amino groups at the 4-position enhances interactions with kinase active sites. For example, ethyl 4-(cyclohexylamino) derivatives (e.g., compounds 28–33 in ) show improved potency in DYRK1A inhibition assays. Key steps include:

  • Coupling with trans-4-aminomethylcyclohexane via nucleophilic aromatic substitution.
  • Purification by reverse-phase HPLC to isolate enantiomerically pure products.
  • Bioactivity validation using cellular assays (e.g., β-cell replication models) .

Q. How can contradictory data in halogenation reactions be resolved?

Discrepancies in halogenation outcomes (e.g., competing substitution vs. reduction) depend on reaction conditions:

  • Chlorination : POCl₃ in anhydrous acetonitrile favors Cl substitution at the 4-position .
  • Reductive Dehalogenation : Pd/C with H₂ in dioxane/Et₃N removes chloro substituents (e.g., converting 4-chloro to 4-H derivatives). Competing pathways require careful control of catalyst loading and hydrogen pressure .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions?

  • Crown Ethers : Enhance nucleophilicity in polar aprotic solvents (e.g., KOH/MeOH with dibenzo-18-crown-6) to target less reactive positions .
  • Steric Effects : Bulky substituents (e.g., p-fluorophenoxy) direct nucleophilic attack to sterically accessible sites, as seen in Pd-catalyzed hydrogenolysis .

Q. How can stability issues under acidic or basic conditions be mitigated during derivatization?

  • Acidic Conditions : Use mild acids (e.g., TFA) for temporary protection/deprotection of amino groups without ester cleavage .
  • Basic Conditions : Limit exposure time (e.g., <2 hours at 40°C) to prevent ester hydrolysis. Alternatively, switch to tert-butyl esters for enhanced stability .

Q. What computational methods support the design of novel derivatives?

  • Docking Studies : Model interactions between the naphthyridine core and target proteins (e.g., DYRK1A’s ATP-binding pocket).
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to prioritize synthetic targets .

Analytical and Methodological Considerations

Q. How should researchers assess purity and monitor reaction progress?

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve intermediates.
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization for rapid checks .

Q. What precautions are necessary when handling halogenated intermediates?

  • Ventilation : Chlorinated byproducts (e.g., HCl gas) require fume hood use.
  • Quenching : Neutralize excess POCl₃ with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

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